
1'-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5-Dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride” is a chemical compound with the IUPAC name as mentioned and has a molecular weight of 479.0 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes two piperidine rings, a methanone group, and a phenyl ring with two methoxy groups and a fluorophenoxy group .Scientific Research Applications
Serotonin Receptor Antagonists
- Research has identified compounds with structures similar to the molecule as serotonin 5HT2A receptor antagonists. These compounds are useful for treating a range of conditions, including psychoses (e.g., schizophrenia), depression, anxiety, drug addiction, obsessive-compulsive disorders, and more. One such example includes alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol alkanoate esters, which exhibit these antagonistic properties (Habernickel, 2002).
Molecular Interaction Studies
- Molecular interaction studies have been conducted on analogs to understand their binding and interaction with biological receptors, such as the CB1 cannabinoid receptor. Such studies help in developing pharmacophore models for ligands that interact with specific receptors, contributing to the design of more effective drugs (Shim et al., 2002).
Structural and Thermal Studies
- Compounds with related structures have been synthesized and characterized, revealing information about their thermal stability, molecular geometry, and potential for interactions, such as hydrogen bonding and π-π interactions. These insights are valuable for designing compounds with desired physical and chemical properties (Karthik et al., 2021).
Antioxidant Properties
- Research into diphenylmethane derivatives, which share a structural similarity with the compound , has demonstrated that these molecules possess effective antioxidant properties. This suggests potential applications in mitigating oxidative stress-related conditions (Balaydın et al., 2010).
Synthesis and Biological Activity
- The synthesis of related compounds and their biological activities, including neuroprotective and antitubercular activities, highlights the broad potential of these molecules in therapeutic applications. For example, aryloxyethylamine derivatives have been studied for their neuroprotective effects, indicating the versatility of this chemical structure in drug development (Zhong et al., 2020).
Future Directions
The future directions of research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the biological activities observed in similar compounds, this compound could have potential applications in various fields, including pharmaceuticals .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O4.ClH/c1-30-21-15-18(16-22(17-21)31-2)25(29)28-11-7-19(8-12-28)27-13-9-20(10-14-27)32-24-6-4-3-5-23(24)26;/h3-6,15-17,19-20H,7-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBKZIOTXGULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
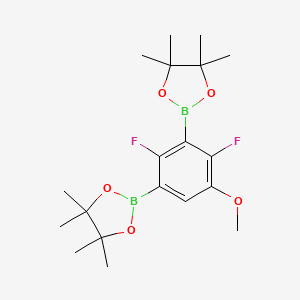
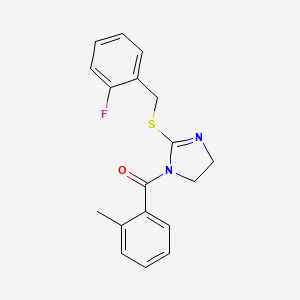
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2941318.png)
![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
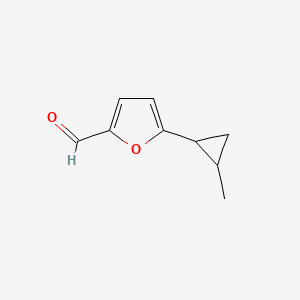
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
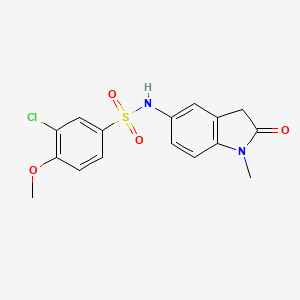
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2941330.png)
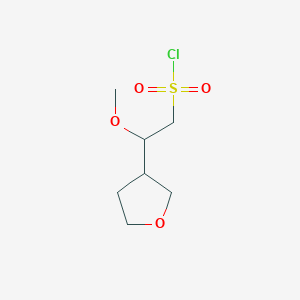

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
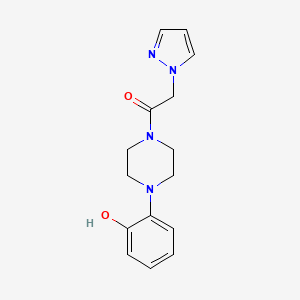
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)
